- Iridium-catalyzed reductive amination of carboxylic acidsJournal of Catalysis, 2023, 418, 283-289,
Cas no 91-66-7 (N,N-Diethylaniline)

N,N-Diethylaniline structure
Produktname:N,N-Diethylaniline
N,N-Diethylaniline Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- N,N-Diethylaniline
- DEA
- N,N-DIETHYLANILINE, CP
- 4-N,N-diethylaminobenzene
- Aniline,N,N-diethyl
- Benzenamine,N,N-diethyl
- Diaethylanilin
- Diethylaniline
- Diethylphenylamine
- N,N-Diethylanilin
- N,N-diethyl-aniline
- N,N-diethylbenzenamine
- N,N-diethylbenzeneamine
- Phenyldiethylamine
- N,N-diethylaminobenzene
- NCGC00254308-01
- N,N-Diethylaniline, puriss. p.a., >=99.5%
- 358731-12-1
- CCRIS 2847
- J-523236
- SMR001307329
- N, N-Diethylaniline
- NSC7205
- FT-0629467
- N, N-Diethylaniline [UN2432] [Poison]
- NA2432
- DTXCID701800
- ADAL1185349
- N,N-Dethylanlne
- Z57770738
- UN 2432
- BIDD:GT0823
- NSC 7205
- N,N-Diethylaniline 100 microg/mL in Methanol
- LS-1927
- DIETHYLANILINE [MI]
- NCGC00091331-01
- N,N-Diethylaniline, 98%
- WLN: 2N2&R
- N,N-diethyianiline
- Benzenamine, N,N-diethyl-
- N, N-Diethylaniline [UN2432] [Poison]
- N,N-Diethylaniline-4-D
- Tox21_201496
- AKOS000119089
- 1WR1HJ2PGW
- N,N-Diethyl aniline
- N,N-Diethylanilin [Czech]
- EINECS 202-088-8
- MFCD00009042
- D0475
- Bencenamina, n, n-dietil-
- Diaethylanilin [German]
- NSC-7205
- N,N-DI(ETHYL-1,1-D2)ANILINE
- N,N-Diethylaniline, purum, >=98.0% (GC)
- Aniline, N,N-diethyl-
- Tox21_300569
- Benzamine, N,N-diethyl-
- N,N-Diethylaniline, >=99%
- (diethylamino)benzene
- diethylamino benzene
- NCGC00259047-01
- PS-6141
- diethyl aniline
- Q1482984
- PhNEt2
- Et2NPh
- 2065185-74-0
- N,N-DI(ETHYL-2,2,2-D3)ANILINE
- HSDB 1639
- N,N-DIETHYLANILINE [HSDB]
- AI3-52227
- STL263867
- Diethylaniline, n,n-
- F0001-2220
- DIETHYL ANILINE, N,N-
- diethyl-phenyl-amine
- UNII-1WR1HJ2PGW
- MLS002303040
- NCGC00091331-02
- N,N-Diethyl-N-phenylamine #
- SY246295
- HMS3039C12
- InChI=1/C10H15N/c1-3-11(4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H
- N-Phenyldiethylamine
- CHEMBL252071
- UN2432
- DTXSID8021800
- MFCD31699978
- NCGC00091331-03
- EC 202-088-8
- CAS-91-66-7
- SCHEMBL17594
- 91-66-7
- EN300-18282
- Aniline, N,N-diethyl- (8CI)
- N,N-Diethylbenzenamine (ACI)
- NL 64-10P
- N,N-DEA
- DIAETHYLANILIN (GERMAN)
- N,NDiethylanilin
- N,NDiethylaminobenzene
- BENZENEAMINE, 2,6-DIETHYL-(9CI)
- BENZENEAMINE, 2,6-DIETHYL-
- N,NDiethylbenzenamine
- ANILINE, 2,6-DIETHYL
- NPhenyldiethylamine
- NS00003372
- Benzenamine, N,Ndiethyl
- N,N-DIETHYLANILIN (CZECH)
- Aniline, N,Ndiethyl
-
- MDL: MFCD00009042
- Inchi: 1S/C10H15N/c1-3-11(4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3
- InChI-Schlüssel: GGSUCNLOZRCGPQ-UHFFFAOYSA-N
- Lächelt: C1C=CC(N(CC)CC)=CC=1
- BRN: 742483
Berechnete Eigenschaften
- Genaue Masse: 149.12000
- Monoisotopenmasse: 149.12
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 3
- Komplexität: 91
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: nichts
- Topologische Polaroberfläche: 3.2A^2
- Tautomerzahl: nichts
- Oberflächenladung: 0
Experimentelle Eigenschaften
- Farbe/Form: Colorless to yellow oily liquid with special odor. [1]
- Dichte: 0.938 g/mL at 25 °C(lit.)
- Schmelzpunkt: −38 °C (lit.)
- Siedepunkt: 216°C
- Flammpunkt: Fahrenheit: 190.4° f
Celsius: 88° c - Brechungsindex: n20/D 1.542(lit.)
- PH: 8 (0.1g/l, H2O, 20℃)
- Löslichkeit: water: soluble1g in 70ml at 12°C
- Wasserteilungskoeffizient: 14 g/L (12 ºC)
- Stabilität/Haltbarkeit: Stable. Combustible. Incompatible with strong oxidizing agents, strong acids.
- PSA: 3.24000
- LogP: 2.53280
- Dampfdruck: 1 mmHg ( 49.7 °C)
- FEMA: 2744
- Sensibilität: Lichtempfindlich
- Merck: 3114
- pka: 6.61(at 22℃)
- Löslichkeit: Soluble in water, slightly soluble in ethanol, ether, chloroform, and soluble in acids. [10]
N,N-Diethylaniline Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Signalwort:Danger
- Gefahrenhinweis: H301,H311,H331,H373,H411
- Warnhinweis: P273
- Transportnummer gefährlicher Stoffe:UN 2432 6.1/PG 3
- WGK Deutschland:2
- Code der Gefahrenkategorie: 23/24/25-33-51/53
- Sicherheitshinweise: S28-S37-S45-S61-S28A
- FLUKA MARKE F CODES:8
- RTECS:BX3400000
-
Identifizierung gefährlicher Stoffe:
- Verpackungsgruppe:III
- Risikophrasen:R23/24/25; R33; R51/53
- PackingGroup:III
- Gefahrenklasse:6.1
- TSCA:Yes
- Lagerzustand:The warehouse shall be ventilated and dried at low temperature, and stored separately from acids, oxidants and food additives
- Sicherheitsbegriff:6.1
- Explosionsgrenze:1.1-5.3%(V)
N,N-Diethylaniline Zolldaten
- HS-CODE:2921420090
- Zolldaten:
China Zollkodex:
2921420090Übersicht:
2921420090 Andere Anilinderivate und ihre Salze. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
HS:2921420090 Anilinderivate und ihre Salze MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:30.0%
N,N-Diethylaniline Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A10560-10000ml |
N,N-Diethylaniline, 99% |
91-66-7 | 99% | 10l |
¥3633.00 | 2023-02-17 | |
Enamine | EN300-18282-100.0g |
N,N-diethylaniline |
91-66-7 | 95% | 100g |
$161.0 | 2023-05-03 | |
Life Chemicals | F0001-2220-1g |
N,N-diethylaniline |
91-66-7 | 95%+ | 1g |
$21.0 | 2023-09-07 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D111035-2.5L |
N,N-Diethylaniline |
91-66-7 | ≥99%(GC) | 2.5l |
¥323.90 | 2023-09-03 | |
Fluorochem | 226653-500g |
N,N-Diethylaniline |
91-66-7 | 95% | 500g |
£25.00 | 2022-02-28 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N807431-500ml |
91-66-7 | ≥99%(GC) | 500ml |
¥82.00 | 2022-09-01 | ||
Life Chemicals | F0001-2220-2.5g |
N,N-diethylaniline |
91-66-7 | 95%+ | 2.5g |
$40.0 | 2023-09-07 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 185868-250ML |
N,N-Diethylaniline |
91-66-7 | 250ml |
¥499.86 | 2023-12-10 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | DK036-100ml |
N,N-Diethylaniline |
91-66-7 | 99% | 100ml |
61.0CNY | 2021-08-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0475-25ml |
N,N-Diethylaniline |
91-66-7 | 99.0%(GC&T) | 25ml |
¥130.0 | 2022-05-30 |
N,N-Diethylaniline Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Phenylsilane Catalysts: 2903426-60-6 Solvents: p-Xylene ; 12 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 30 min
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 30 min
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Catalysts: Alumina (10 wt% Cu and 5 wt% Co) Solvents: Ethanol ; 4 h, 1 bar, 170 °C
Referenz
- Tunable mono- and di-methylation of amines with methanol over bimetallic CuCo nanoparticle catalystsGreen Chemistry, 2022, 24(15), 5965-5977,
Synthetic Routes 3
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Hexadecyl-3-methylimidazolium bromide Solvents: Water ; 6 h, 1 atm, 60 °C
Referenz
- Study on synthesis of N,N-diethylaniline using ionic liquids as phase transfer catalystsFenzi Cuihua, 2008, 22(2), 101-104,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Titanium tetrachloride , Sodium iodide Solvents: Acetonitrile
Referenz
- Titanium tetrachloride/sodium iodide - a novel, efficient reagent for mild reduction of the nitrogen-oxygen bond in amine N-oxides and nitronesChemische Berichte, 1990, 123(3), 647-8,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Catalysts: 1,2-Bis(diphenylphosphino)ethane , [η2:η2-1,3-diethenyl-1,1,3,3-tetramethyldisiloxane]platinum Solvents: Butyl ether ; 10 min, rt
1.2 Reagents: Phenylsilane Solvents: Hexadecane ; 18 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 3 h, rt
1.2 Reagents: Phenylsilane Solvents: Hexadecane ; 18 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 3 h, rt
Referenz
- Direct Catalytic N-Alkylation of Amines with Carboxylic AcidsJournal of the American Chemical Society, 2014, 136(40), 14314-14319,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: Chloro[2-(diphenylphosphino-κP)benzenesulfonato-κO][(1,2,3,4,5,6-η)-1-methyl-4-(… Solvents: Toluene ; 24 h, 150 °C
Referenz
- Ruthenium-catalyzed chemoselective alkylation of nitroarenes with alkanolsOrganic Chemistry Frontiers, 2021, 8(23), 6710-6719,
Synthetic Routes 8
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: 2,5-Dihydroxyterephthalic acid (complexes with metals) , Magnesium , Nickel , Cobalt (complexes with 2,5-Dihydroxyterephthalic acid) ; 12 h, 170 °C
Referenz
- Boosting performance for hydrogenation-alkylation tandem reaction catalyzed by banana-like MgO-based solid solution confined Ni-Co alloy catalyst: Fabricated by a MTV-MOFs templated strategyMolecular Catalysis, 2022, 529,,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethyl sulfoxide ; rt → reflux; 5 min, reflux
Referenz
- Rapid and Efficient Microwave-Assisted Amination of Electron-Rich Aryl Halides without a Transition-Metal CatalystOrganic Letters, 2003, 5(19), 3515-3517,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: Nickel ferrite Solvents: Water ; 45 min, 60 °C
Referenz
- C-N Bond Formation Using Highly Effective and Reusable Nickel Ferrite Nanoparticles in WaterChemCatChem, 2014, 6(12), 3474-3481,
Synthetic Routes 12
Synthetic Routes 13
Reaktionsbedingungen
1.1 Catalysts: Nickel Solvents: Ethanol ; 4 h, 1 MPa, 240 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referenz
- Highly Active Ni Nanoparticles on N-doped Mesoporous Carbon with Tunable Selectivity for the One-Pot Transfer Hydroalkylation of Nitroarenes with EtOH in the Absence of H2ChemCatChem, 2021, 13(19), 4243-4250,
Synthetic Routes 14
Reaktionsbedingungen
1.1 Reagents: Methanesulfonic acid , Ammonia borane Solvents: Acetonitrile ; 5 h, 60 °C
Referenz
- Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditionsOrganic Chemistry Frontiers, 2018, 5(24), 3510-3514,
Synthetic Routes 15
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Copper oxide (CuO) (silica supported) , Silica Solvents: Dimethyl sulfoxide ; 50 min, 120 °C
Referenz
- C-N cross-coupling reaction catalysed by efficient and reusable CuO/SiO2 nanoparticles under ligand-free conditionsApplied Organometallic Chemistry, 2014, 28(11), 809-813,
Synthetic Routes 16
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Cobalt dinitrate (poly. with hexamethylenetetramine) ; 14 h, 2 MPa, 210 °C
Referenz
- A strategy of two-step tandem catalysis towards direct N-alkylation of nitroarenes with ethanol via facile fabricated novel Co-based catalysts derived from coordination polymersJournal of Catalysis, 2019, 376, 106-118,
Synthetic Routes 17
Synthetic Routes 18
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Tetraethylammonium chloride Solvents: Water ; 5 h, 75 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 11 - 12
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 11 - 12
Referenz
- Study on phase transfer catalytic synthesis of N,N-diethylaniline with tetraethylammonium chloride as catalystHuaxue Gongye Yu Gongcheng (Tianjin, 2004, 21(1), 73-74,
Synthetic Routes 19
Synthetic Routes 20
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; 6 h, rt
Referenz
- A mild and catalyst-free aromatization using dihydroxylcyclohexanone derivatives as phenyl sources: a new approach to anilinesTetrahedron Letters, 2013, 54(34), 4505-4508,
Synthetic Routes 21
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Palladium , 2256068-46-7 (palladium complexes) Solvents: Dimethylformamide ; 3 h, 100 °C
Referenz
- Design of BNPs-TAPC Palladium Complex as a Reusable Heterogeneous Nanocatalyst for the O-Arylation of Phenols and N-Arylation of AminesCatalysis Letters, 2019, 149(3), 688-698,
Synthetic Routes 22
Synthetic Routes 23
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Copper oxide (CuO) (silica supported) , Silica Solvents: Dimethyl sulfoxide ; 40 min, 120 °C
Referenz
- C-N cross-coupling reaction catalysed by efficient and reusable CuO/SiO2 nanoparticles under ligand-free conditionsApplied Organometallic Chemistry, 2014, 28(11), 809-813,
Synthetic Routes 24
Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Catalysts: Copper oxide (Cu2O) Solvents: N-Methyl-2-pyrrolidone ; 24 h, 100 °C; 100 °C → 25 °C
1.2 Reagents: Water ; 25 °C
1.2 Reagents: Water ; 25 °C
Referenz
- Copper catalyzed coupling of aryl chlorides, bromides and iodides with amines and amidesChemical Communications (Cambridge, 2009, (13), 1715-1717,
Synthetic Routes 25
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Copper oxide (CuO) (silica supported) , Silica Solvents: Dimethyl sulfoxide ; 55 min, 120 °C
Referenz
- C-N cross-coupling reaction catalysed by efficient and reusable CuO/SiO2 nanoparticles under ligand-free conditionsApplied Organometallic Chemistry, 2014, 28(11), 809-813,
Synthetic Routes 26
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Copper Solvents: Methanol ; 7 min, 70 °C
Referenz
- Ligand Free Microwave Assisted Copper-Catalyzed Convenient Synthesis of Substituted Tertiary Amines from NitroarenesCurrent Microwave Chemistry, 2017, 4(3), 256-261,
Synthetic Routes 27
Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Catalysts: Dichlorobis(pyridine)nickel , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: o-Xylene ; 4 h, 150 °C
Referenz
- A Simple Protocol for the C-N Cross-Coupling of Aryl Chlorides with Amines Applying Ni/NHC CatalysisChemCatChem, 2023, 15(13),,
Synthetic Routes 28
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Tetraethylammonium iodide Solvents: Water ; 5 h, 55 °C; 55 °C → rt
1.2 Reagents: Acetic anhydride ; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 11 - 12
1.2 Reagents: Acetic anhydride ; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 11 - 12
Referenz
- Study of phase transfer catalytic synthesis of N,N-diethylaniline with tetraethyl ammonium iodideDalian Jiaotong Daxue Xuebao, 2009, 30(1), 41-44,
Synthetic Routes 29
Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Catalysts: 2434791-93-0 (silica encapsulated iron oxide supported) Solvents: Ethylene glycol ; 12 h, 100 °C
Referenz
- N-Arylation of (hetero)arylamines using aryl sulfamates and carbamates via C-O bond activation enabled by a reusable and durable nickel(0) catalystNew Journal of Chemistry, 2020, 44(31), 13266-13278,
Synthetic Routes 30
Reaktionsbedingungen
Referenz
Reaction of the two-component system trialkyl phosphite/carbon tetrachloride with nucleophiles containing hydrogen. 2. Reaction with ammonia and amines
Zeitschrift fuer Anorganische und Allgemeine Chemie,
1985,
523,
180-6
,
N,N-Diethylaniline Raw materials
- [6-(2-Docosa-7,10,13,16-tetraenoyloxy-3-hexacosa-5,9-dienoyloxypropoxy)-3,4,5-trihydroxyoxan-2-yl]methanesulfonic acid
- Sulfamic acid, dimethyl-, phenyl ester
- N,N-diethyl-N-oxide-Benzenamine
- Triethyl phosphate
- Iodobenzene
N,N-Diethylaniline Preparation Products
N,N-Diethylaniline Lieferanten
Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
(CAS:91-66-7)
Bestellnummer:SFD1976
Bestandsstatus:
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Wednesday, 11 December 2024 17:03
Preis ($):
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
(CAS:91-66-7)N,N-Diethylaniline
Bestellnummer:24969689
Bestandsstatus:in Stock
Menge:Company Customization
Reinheit:98%
Preisinformationen zuletzt aktualisiert:Friday, 18 April 2025 17:12
Preis ($):discuss personally
N,N-Diethylaniline Verwandte Literatur
-
Venkatesan Srinivasadesikan,Jiun-Kuang Dai,Shyi-Long Lee Org. Biomol. Chem. 2014 12 4163
-
Chao Luo,Qianxiong Zhou,Guoyu Jiang,Liqing He,Baowen Zhang,Xuesong Wang New J. Chem. 2011 35 1128
-
3. A metal- and oxidizing-reagent-free anodic para-selective amination of anilines with phenothiazinesYan-Chen Wu,Shuai-Shuai Jiang,Ren-Jie Song,Jin-Heng Li Chem. Commun. 2019 55 4371
-
Arumugam Jayaraman,Tyler V. Jacob,Jeff Bisskey,Brian T. Sterenberg Dalton Trans. 2015 44 8788
-
Cheng Du,Yuxiang Liao,Xing Hua,Wei Luo,Shengli Chen,Gongzhen Cheng Chem. Commun. 2014 50 12843
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Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
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